2-Methyl-2-(2-pyridinyloxy)butanoic acid
Description
2-Methyl-2-(2-pyridinyloxy)butanoic acid (CAS: 605680-43-1) is a substituted butanoic acid featuring a methyl group at the second carbon and a 2-pyridinyloxy moiety as the ester substituent. This compound shares structural similarities with synthetic auxins, anti-inflammatory agents, and other carboxylate derivatives, making it relevant for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-2-pyridin-2-yloxybutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-10(2,9(12)13)14-8-6-4-5-7-11-8/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
IJVZMSVDEPSDHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridinyloxy and Phenoxy Derivatives
The pyridinyloxy group in 2-methyl-2-(2-pyridinyloxy)butanoic acid differentiates it from phenoxy-based auxins like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) . Key differences include:
- Bioactivity: Phenoxy derivatives like MCPB act as herbicides by mimicking auxin signaling, whereas pyridinyloxy analogs may exhibit divergent biological roles due to altered receptor binding .
Table 1: Structural Comparison of Butanoic Acid Derivatives
Amino Acid and Amide Derivatives
The ester linkage in the target compound may confer greater hydrolytic stability compared to amide-containing analogs like (2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid (CAS: 39864-48-7) .
Sulfur-Containing Analogs
Sulfur substitutions, such as in 2-methyl-2-(sulfanylmethyl)butanoic acid (CAS: 656241-01-9), introduce thioether groups that enhance lipophilicity. In contrast, the pyridinyloxy group in this compound may improve water solubility due to the polarizable nitrogen atom .
Anti-Inflammatory Derivatives
Patent data () highlights derivatives of 2-methyl-2-(phenoxy)propionic acid as anti-inflammatory agents. The pyridinyloxy variant could modulate cyclooxygenase (COX) inhibition differently due to steric and electronic effects, though direct evidence is lacking .
Similarity Scores and Structural Analogues
Quantitative similarity assessments () show:
- 0.85 similarity to 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid: The trifluoromethyl group enhances metabolic stability but reduces solubility.
- 0.83 similarity to other pyridinyloxy variants: Minor substituent changes (e.g., methyl vs. ethyl chains) influence steric bulk and pharmacokinetics .
Key Research Findings
- Synthetic Utility : The compound’s ester linkage and aromatic group make it a candidate for metal-catalyzed coupling reactions, unlike halogenated auxins .
- Biological Potential: While phenoxy derivatives dominate agrochemical use, pyridinyloxy analogs may offer novel modes of action in drug discovery due to their unique electronic profiles .
- Stability: Compared to amide-linked amino acid derivatives, the ester group in this compound may confer moderate hydrolytic stability under physiological conditions .
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